![molecular formula C17H12F2N2O2S B2828225 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate CAS No. 1396765-75-5](/img/structure/B2828225.png)
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate
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Overview
Description
“1-(Benzo[d]thiazol-2-yl)azetidin-3-ol” is a compound with the CAS Number: 1342777-72-3 . It has a molecular weight of 206.27 . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular compounds .
Synthesis Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The InChI code for “1-(Benzo[d]thiazol-2-yl)azetidin-3-ol” is 1S/C10H10N2OS/c13-7-5-12(6-7)10-11-8-3-1-2-4-9(8)14-10/h1-4,7,13H,5-6H2 .Physical And Chemical Properties Analysis
The storage temperature for “1-(Benzo[d]thiazol-2-yl)azetidin-3-ol” is 4°C .Scientific Research Applications
Synthesis and Pharmacological Activities
Microwave-Assisted Synthesis and Evaluation
A series of compounds, including those similar in structure to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate, have been synthesized using microwave-assisted techniques. These compounds were evaluated for their antibacterial and antifungal activities against common pathogens, demonstrating significant pharmacological potential (Mistry & Desai, 2006).
Antimicrobial Properties
Novel derivatives of benzothiazole, including azetidin-2-ones, have been synthesized and shown moderate to good antimicrobial activity against a range of bacterial and fungal strains. This indicates their potential as lead compounds for the development of new antimicrobial agents (Gilani et al., 2016).
Anti-Diabetic and Renoprotective Effects
Research into benzazole derivatives, incorporating thiazolidin-4-one and azetidin-2-one frameworks, has revealed compounds with notable antihyperglycemic and renoprotective activities, suggesting therapeutic potential in diabetes management (Abeed et al., 2017).
Anticancer Activity
Compounds derived from thiabendazole with 1,2,3-triazole linkages have been synthesized and evaluated for their anticancer properties. Certain derivatives demonstrated significant activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (El Bourakadi et al., 2020).
Industrial Applications
Corrosion Inhibition
Derivatives of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl have been investigated for their corrosion inhibition properties on oil well tubular steel in hydrochloric acid, showing high efficiency and potential for industrial applications in corrosion protection (Yadav et al., 2015).
Mechanism of Action
properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3,4-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2S/c18-12-6-5-10(7-13(12)19)16(22)23-11-8-21(9-11)17-20-14-3-1-2-4-15(14)24-17/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWGWDFBMFFYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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